molecular formula C14H24N2O2 B2375675 (1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319807-71-9

(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2375675
M. Wt: 252.358
InChI Key: CZPIHFZIJPWTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been extensively studied for its pharmacological properties.

Scientific Research Applications

Gold(III) Tetrachloride Salt Synthesis

One study focused on the synthesis of the gold(III) tetrachloride salt of L-cocaine, which has a structural resemblance to the query compound. This research demonstrates the compound's potential application in crystallography and materials science, highlighting its intra- and intermolecular interactions, which could be useful for designing new materials with specific optical or electronic properties (Wood et al., 2007).

Chiral Auxiliaries in Organic Synthesis

The synthesis and application of SAMBO, a chiral auxiliary derived from a structurally related azabicyclooctane, underlines the compound's utility in enantioselective synthesis. This showcases the broader applicability of azabicyclooctane derivatives in asymmetric synthesis, aiding in the production of chiral molecules which are crucial in pharmaceutical development (Martens & Lübben, 1990).

Structural and Pharmacological Studies

Another area of application is in the structural and pharmacological study of esters derived from azabicyclooctane derivatives. Such studies contribute to the understanding of molecular conformation and its implications for pharmacological activity, which is fundamental in the design and development of new drugs with improved efficacy and reduced side effects (Izquierdo et al., 1991).

Crystal Structure Characterization

Research involving the synthesis and crystal structure characterization of closely related compounds sheds light on the detailed molecular geometry and interactions, pivotal for the rational design of molecular materials or drugs with desired physical and chemical properties (Guo et al., 2015).

properties

IUPAC Name

N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-18-13-8-11-6-7-12(9-13)16(11)14(17)15-10-4-2-3-5-10/h10-13H,2-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPIHFZIJPWTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

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